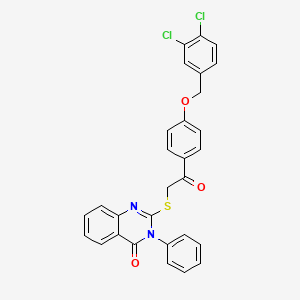
2-((2-(4-((3,4-Dichlorobenzyl)oxy)phenyl)-2-oxoethyl)sulfanyl)-3-phenyl-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-(4-((3,4-Dichlorobenzyl)oxy)phenyl)-2-oxoethyl)sulfanyl)-3-phenyl-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C29H20Cl2N2O3S and its molecular weight is 547.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((2-(4-((3,4-Dichlorobenzyl)oxy)phenyl)-2-oxoethyl)sulfanyl)-3-phenyl-4(3H)-quinazolinone is a member of the quinazolinone family, which has garnered attention for its diverse biological activities. Quinazolinones are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to summarize the biological activity of this specific compound based on existing literature and research findings.
Chemical Structure and Properties
The chemical formula of the compound is C23H20ClN3O3S, with a molecular weight of 445.94 g/mol. The structure features a quinazolinone core substituted with a phenyl group and a sulfanyl group, as well as a 3,4-dichlorobenzyl ether moiety. This unique configuration may contribute to its biological activities.
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. For instance, studies have shown that certain quinazolinone compounds inhibit cell proliferation in various cancer cell lines:
- In vitro Studies : The compound was tested against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. It demonstrated IC50 values ranging from 10.58 to 29.46 µM/L, indicating moderate to high cytotoxicity compared to standard drugs like doxorubicin .
Antiviral Activity
The antiviral potential of quinazolinones has also been explored. A related study found that similar compounds inhibited viral replication in Vero cell cultures against various viruses including Coxsackie virus B4 and Sindbis virus . Although specific data on the target compound's antiviral efficacy is limited, the structural similarities suggest potential activity.
Analgesic Activity
Quinazolinone derivatives have been evaluated for analgesic properties. One study reported that related compounds exhibited significant analgesic activity in animal models when compared to standard analgesics like Aspirin and Indomethacin . While direct studies on the target compound are lacking, its structural analogs provide a basis for potential pain-relieving effects.
The mechanism by which quinazolinones exert their biological effects often involves the inhibition of key enzymes or receptors involved in disease processes:
- Tyrosine Kinase Inhibition : Quinazolinones are known to inhibit tyrosine kinases, which play a crucial role in cancer cell signaling pathways.
- Antiviral Mechanisms : The inhibition of viral replication may be attributed to interference with viral entry or
科学研究应用
Chemical Properties and Structure
The molecular formula of this compound is C22H18ClN3O3S, with a molecular weight of approximately 431.91 g/mol. The structure features a quinazolinone core, which is known for its biological activity, particularly in the development of pharmaceuticals targeting various diseases.
Medicinal Chemistry
The compound has garnered attention for its potential as an antitumor agent . Quinazolinones are recognized for their ability to inhibit various cancer cell lines, and studies suggest that modifications to the structure can enhance their efficacy.
Anticancer Activity
Research indicates that derivatives of quinazolinone compounds exhibit significant cytotoxic effects against several cancer types, including breast cancer and leukemia. The incorporation of the 3,4-dichlorobenzyl group may enhance lipophilicity and cellular uptake, potentially increasing the compound's effectiveness against tumor cells.
Case Study:
A study evaluated the cytotoxicity of quinazolinone derivatives on MCF-7 breast cancer cells. Results showed that the presence of electron-withdrawing groups such as chlorine significantly improved anticancer activity compared to unsubstituted derivatives.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial properties. Quinazolinones have been reported to possess activity against a range of bacteria and fungi.
Neuroprotective Effects
Recent studies have suggested that compounds similar to 2-((2-(4-((3,4-Dichlorobenzyl)oxy)phenyl)-2-oxoethyl)sulfanyl)-3-phenyl-4(3H)-quinazolinone may exhibit neuroprotective properties.
Potential in Neurodegenerative Diseases
Quinazolinones have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to modulate neurotransmitter systems and reduce oxidative stress.
Example Research:
A study highlighted the neuroprotective effects of a related quinazolinone derivative in a mouse model of Alzheimer's disease, where it was shown to improve cognitive function and reduce amyloid plaque formation.
属性
IUPAC Name |
2-[2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20Cl2N2O3S/c30-24-15-10-19(16-25(24)31)17-36-22-13-11-20(12-14-22)27(34)18-37-29-32-26-9-5-4-8-23(26)28(35)33(29)21-6-2-1-3-7-21/h1-16H,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQILMJGXIZBUIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)OCC5=CC(=C(C=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













